molecular formula C6H8N4O2 B13686221 2-Methoxypyrimidine-5-carbohydrazide

2-Methoxypyrimidine-5-carbohydrazide

Cat. No.: B13686221
M. Wt: 168.15 g/mol
InChI Key: SCZODVADDLKYTQ-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-carbohydrazide is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides. The compound’s structure consists of a pyrimidine ring substituted with a methoxy group at the 2-position and a carbohydrazide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyrimidine-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-methoxypyrimidine-5-carboxylic acid. This can be achieved through the reaction of 5-bromo-2-methoxypyrimidine with n-butyl lithium followed by carbon dioxide . The resulting carboxylic acid is then converted to its corresponding ester, which is subsequently treated with hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxypyrimidine-5-carboxylic acid, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Methoxypyrimidine-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-5-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-carboxylic acid
  • 2-Methoxypyrimidine-5-carbaldehyde
  • 4H-Thieno[3,2-b]pyrrole-5-carbohydrazide

Uniqueness

2-Methoxypyrimidine-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a carbohydrazide group on the pyrimidine ring differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

2-methoxypyrimidine-5-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c1-12-6-8-2-4(3-9-6)5(11)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI Key

SCZODVADDLKYTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C(=O)NN

Origin of Product

United States

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